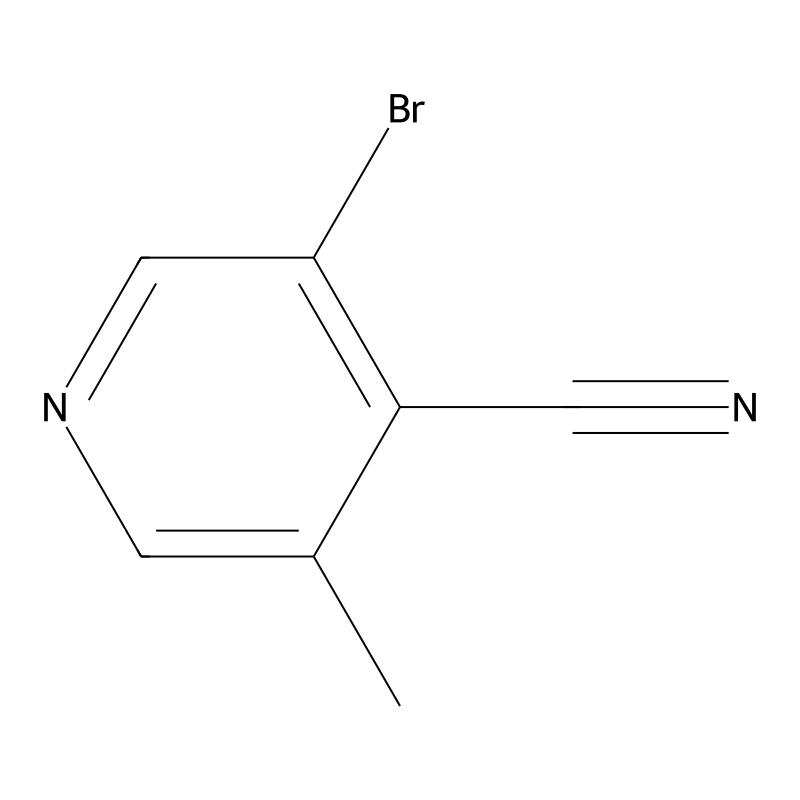3-Bromo-5-methylisonicotinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
3-Bromo-5-methylisonicotinonitrile is a chemical compound characterized by its unique structure, which includes a bromine atom and a nitrile functional group. Its molecular formula is , with a molecular weight of approximately 183.01 g/mol. The compound features a pyridine ring, making it part of the broader class of heterocyclic compounds. The presence of both the bromine substituent and the nitrile group contributes to its chemical reactivity and potential biological activity.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
- Reduction Reactions: The nitrile group can undergo reduction to form amines or aldehydes under specific conditions.
- Cyclization Reactions: The compound may also engage in cyclization processes, forming more complex heterocycles.
Research indicates that 3-Bromo-5-methylisonicotinonitrile exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent and its role in inhibiting certain enzymes. Specifically, its structure allows it to interact with biological targets, potentially leading to therapeutic applications. For instance, some studies suggest it may act as an inhibitor for specific cytochrome P450 enzymes, which are crucial in drug metabolism .
The synthesis of 3-Bromo-5-methylisonicotinonitrile can be achieved through several methods:
- Bromination of Isonicotinonitrile: This method involves the bromination of isonicotinonitrile using bromine or brominating agents under controlled conditions.
- Nitration followed by Reduction: Starting from a suitable pyridine derivative, nitration can introduce the nitrile group, followed by reduction processes to yield the desired compound.
- Multi-step Synthesis: A more complex approach may involve multiple steps including alkylation and subsequent reactions to install the bromine and nitrile groups.
3-Bromo-5-methylisonicotinonitrile has several applications across different fields:
- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and anticancer research.
- Agriculture: It may serve as a precursor for agrochemicals aimed at pest control.
- Material Science: The compound can be used in synthesizing novel materials with specific electronic or optical properties.
Studies on the interactions of 3-Bromo-5-methylisonicotinonitrile with various biological systems have provided insights into its potential mechanisms of action. For instance, investigations into its binding affinity with certain enzymes have revealed that it may inhibit enzyme activity, thus affecting metabolic pathways . Additionally, its interaction with cellular membranes suggests possible implications for drug delivery systems.
Several compounds share structural similarities with 3-Bromo-5-methylisonicotinonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-3-methylpicolinonitrile | Similar structure; used in similar applications | |
| 2-(5-Bromopyridin-2-yl)acetonitrile | Different substitution pattern; potential uses in synthesis | |
| 6-(Bromomethyl)nicotinonitrile | Variation in substitution; explored for biological activity | |
| 5-Bromo-3-chloropyridazine | Contains chlorine; used in arylation processes |
The uniqueness of 3-Bromo-5-methylisonicotinonitrile lies in its specific arrangement of functional groups and its resultant chemical properties, which differentiate it from these similar compounds.








